molecular formula C11H8ClNO2S B112175 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid CAS No. 187949-86-6

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid

Cat. No. B112175
CAS RN: 187949-86-6
M. Wt: 253.71 g/mol
InChI Key: HTTXGCKIKMLVMR-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 187949-86-6 . It has a molecular weight of 254.72 .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of this compound includes a thiophene ring, an amino group, a carboxylic acid group, and a chlorophenyl group .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

  • Synthetic Applications :

    • A study by Corral & Lissavetzky (1984) explores a method to produce 3,5-dialkoxythiophene-2-carboxylic acids, which could be useful in synthesizing derivatives related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (Corral & Lissavetzky, 1984).
  • Antimicrobial Activity :

  • Potential in Anti-Inflammatory and Antioxidant Applications :

    • Kumar, Anupama, & Khan (2008) researched acid chloride derivatives of a similar compound, showing significant anti-inflammatory and antioxidant activities (Kumar, Anupama, & Khan, 2008).
  • Electrochemical Properties :

    • McTiernan & Chahma (2010) studied the synthesis and characterization of amino acids functionalized with thiophene derivatives, highlighting their stability and electrochemical properties (McTiernan & Chahma, 2010).
  • Antinociceptive Activity :

  • Applications in Organic Synthesis :

    • Gewald et al. (1976) reviewed methods for synthesizing 2-aminothiophenes and their reactions, which are likely applicable to the synthesis and manipulation of this compound (Gewald, 1976).

properties

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTXGCKIKMLVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441493
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187949-86-6
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
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3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
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